Methyl 4-(ethylthio)-3-formylbenzoate
Description
Significance of Aryl Thioethers in Organic Synthesis and Material Science
Aryl thioethers, also known as aryl sulfides, are a class of organosulfur compounds that feature prominently in various domains of chemical science. nih.gov Their unsymmetrical variants are important structural motifs found in pharmaceuticals, natural products, and materials. acs.org The presence of the sulfur atom imparts unique electronic and structural properties, making them valuable as functional groups or as key intermediates for accessing other sulfur-containing functionalities like sulfoxides and sulfones. acs.org
In organic synthesis, the construction of the carbon-sulfur (C–S) bond has been a subject of intense research. acs.org Traditional methods often involved the cross-coupling of aryl halides with thiols, which could be complicated by the coordination of thiolates to the metal catalysts. acs.org Modern synthetic strategies have expanded to include transition-metal-catalyzed cross-coupling reactions, decarbonylative coupling of thioesters, and thiol-free methods, offering more practical and efficient routes to these valuable compounds. nih.govacs.orgorganic-chemistry.orgmdpi.com Nickel-catalyzed cross-coupling, for instance, has emerged as a practical method for C-S bond formation. acs.org The development of these synthetic methodologies highlights the continuous effort to access aryl thioethers for various applications. researchgate.net In material science, sulfur-containing polymers such as aryl polythioethers exhibit enhanced properties compared to their polyether counterparts, and aryl thioethers are key components in sulfur-functionalized metal-organic frameworks. nih.gov
Role of Aromatic Aldehydes as Versatile Precursors in Chemical Transformations
Aromatic aldehydes are a fundamental class of organic compounds, widely recognized for their utility as precursors in a vast array of chemical transformations. acs.org The aldehyde group is highly reactive and can participate in numerous reactions, including oxidation to carboxylic acids, reduction to alcohols, and various carbon-carbon bond-forming reactions. noaa.gov This versatility makes them indispensable intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. mit.edu
Aromatic aldehydes are used extensively in industrial applications, serving as key ingredients in flavors and fragrances. mit.edu For example, vanillin (B372448) and benzaldehyde (B42025) are widely used flavoring agents. mit.edu Beyond these applications, they are crucial intermediates for the production of other industrial chemicals. mit.edugoogle.com The synthesis of aromatic aldehydes itself is a significant area of chemical research, with methods like the Gatterman-Koch reaction representing classic carbonylation processes. google.com The reactivity of the aldehyde functional group allows it to be a powerful tool in photochemical transformations, where it can act as a photoinitiator. nih.govresearchgate.net The importance of aromatic aldehydes is underscored by the continuous development of new synthetic methods and applications for these versatile chemical building blocks.
Importance of Benzoate (B1203000) Esters in Synthetic Chemistry and Scaffold Design
Benzoate esters are derivatives of benzoic acid and represent a significant class of aromatic esters in organic chemistry. chemicalbook.com They are integral to the synthesis of a wide range of chemical products and have broad utility in commercial and industrial applications. chemicalbook.comacs.org In synthetic chemistry, the ester functional group is a versatile handle for various transformations. Benzoate esters can undergo hydrolysis to yield carboxylic acids and alcohols, aminolysis to form amides, and reduction to produce aldehydes or primary alcohols. libretexts.org They also react with organometallic reagents like Grignard reagents to form tertiary alcohols. libretexts.org
The synthesis of benzoate esters is typically achieved through the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com Beyond their role as synthetic intermediates, benzoate esters are crucial in scaffold design for medicinal chemistry and materials science. researchgate.net The benzoate moiety can be found in the structure of numerous bioactive compounds and prodrugs. researchgate.net The design of novel molecular structures often incorporates the benzoate ester group to modulate physicochemical properties and biological activity. nih.gov Furthermore, specific benzoate ester molecules have been shown to self-assemble into complex chiral nanostructures, demonstrating their potential in the development of advanced materials. nih.gov The thermal dimerization of certain benzoate derivatives can also lead to the formation of unique three-dimensional scaffolds. researchgate.net
Contextualizing Methyl 4-(ethylthio)-3-formylbenzoate within Contemporary Organic Chemistry Research
This compound is a molecule that embodies the principles of multifunctional design in organic chemistry. Its structure, featuring an aryl thioether, an aromatic aldehyde, and a methyl benzoate group, positions it as a potentially valuable building block for the synthesis of more complex molecular architectures. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical identity is established.
The potential of this compound in contemporary research can be inferred from the known reactivity and utility of its constituent parts. The aldehyde group offers a reactive site for a multitude of transformations, including condensations, oxidations, and nucleophilic additions. The thioether linkage provides a handle for further functionalization, such as oxidation to sulfoxides or sulfones, which are common motifs in pharmaceuticals. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other derivatizations. The strategic placement of these three groups on the aromatic ring—an ortho-formyl group and a para-methyl ester relative to the ethylthio group—suggests its potential use in the synthesis of heterocyclic compounds, polymers, or targeted bioactive molecules where this specific substitution pattern is required. This compound serves as an exemplary scaffold for exploring new chemical space and developing novel synthetic methodologies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O3S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
methyl 4-ethylsulfanyl-3-formylbenzoate |
InChI |
InChI=1S/C11H12O3S/c1-3-15-10-5-4-8(11(13)14-2)6-9(10)7-12/h4-7H,3H2,1-2H3 |
InChI Key |
YPXYQYZCKFBULE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C(=O)OC)C=O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Methyl 4 Ethylthio 3 Formylbenzoate and Analogues
Convergent and Divergent Synthetic Approaches
The construction of Methyl 4-(ethylthio)-3-formylbenzoate and a library of its analogues can be approached through either convergent or divergent synthetic strategies.
In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions, introducing diversity at various steps to generate a library of related compounds. wikipedia.org For example, one could start with a central core molecule, such as methyl 4-hydroxybenzoate. From this single precursor, successive generations of building blocks can be added. wikipedia.org A divergent approach would be highly effective for creating a library of analogues by, for instance, reacting a common intermediate like methyl 3-formyl-4-halobenzoate with a variety of thiols to produce numerous thioether derivatives. This strategy is particularly valuable in medicinal chemistry and materials science for exploring structure-activity relationships. wikipedia.org One-pot tandem reactions, which eliminate the need for intermediate purification, are a prime example of an efficient divergent strategy for synthesizing benzaldehyde (B42025) derivatives. liberty.edurug.nlresearchgate.net
Formation of the Methyl Benzoate (B1203000) Ester Moiety
The methyl benzoate core is a fundamental structural component, and its formation is a critical step in the synthesis of the target molecule. Several well-established methods can be employed for this purpose.
Fischer-Speier esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst. researchgate.netadamcap.com The reaction involves the acid-catalyzed nucleophilic addition of an alcohol to a carboxylic acid. youtube.com For the synthesis of methyl benzoate derivatives, the corresponding benzoic acid is refluxed with an excess of methanol (B129727) and a catalytic amount of a strong acid, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.comtcu.eduyoutube.com
The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. adamcap.comtcu.edu This is commonly accomplished by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing water as it is formed, in accordance with Le Chatelier's principle. adamcap.comtcu.eduyoutube.com Microwave-assisted Fischer esterification has emerged as a simple and effective method, sometimes involving the periodic addition of the acid catalyst to overcome equilibrium limitations. researchgate.net
| Reactants | Catalyst | Key Conditions | Yield | Reference |
| Benzoic Acid, Methanol | Sulfuric Acid | Reflux, excess methanol | 62.69% (Observed) | adamcap.com |
| 4-fluoro-3-nitro benzoic acid, Ethanol (B145695) | Sulfuric Acid | Microwave, sealed-vessel | Good yield | researchgate.net |
To circumvent issues associated with strong mineral acids, such as corrosion and environmental concerns, various metal-based catalysts have been developed. proquest.comgoogle.com These are often high-temperature catalysts that become fully active above 180°C. google.com
Tin(II) Catalysts: Tin(II) compounds, such as tin(II) chloride (SnCl₂) and tin(II) oxide, are effective catalysts for esterification. google.comresearchgate.netorganic-chemistry.org Tin(II) oxide, sometimes combined with a phosphorus(I) compound, is particularly suitable for the esterification of benzoic acid with various alcohols. google.com The amount of catalyst used is typically low, ranging from 0.01% to 0.6% by weight relative to the benzoic acid component. google.com Tin(II) carboxylates, like tin(II) 2-ethylhexanoate (B8288628) and tin(II) benzoate, are also utilized as synthesis catalysts. googleapis.comnih.gov
Titanium Catalysts: Titanium-based catalysts, including titanium alkoxides (titanates) and solid acid catalysts, are also highly active in promoting esterification and transesterification reactions. acs.orgrsc.org A study on the synthesis of methyl benzoates using a reusable titanium-zirconium solid acid catalyst reported the direct condensation of benzoic acid and methanol without other auxiliary acids. proquest.commdpi.com This heterogeneous catalyst can be easily separated from the reaction mixture and reused, offering an environmentally friendly alternative to traditional methods. mdpi.com
| Catalyst System | Reactants | Reaction Type | Key Features | Reference |
| Tin(II) Oxide & Phosphoric(I) Acid | Benzoic acid, Alcohol | Esterification | High temperature (e.g., 220°C); Low catalyst loading (0.03-0.1 wt%) | google.com |
| Tin(II) Chloride (SnCl₂) | Carboxylic Acids, Alcohols | Esterification | Homogeneous catalysis; Activation energy of 46.79 kJ mol⁻¹ for FFA esterification | researchgate.net |
| Titanium-Zirconium Solid Acid | Benzoic acid, Methanol | Esterification | Heterogeneous, reusable catalyst; No auxiliary acid needed | proquest.commdpi.com |
| Titanate | Ethyl benzoate, Isoamylol | Transesterification | High catalytic activity reported for diglyl titanate | researchgate.net |
Transesterification is an alternative route to esters, involving the conversion of one ester into another by reaction with an alcohol. ucla.edu This process can be catalyzed by acids, bases, or metal catalysts. For instance, methyl benzoate can be converted to ethyl benzoate by reacting it with an excess of ethanol in the presence of an acid catalyst. ucla.edu
Titanate catalysts have demonstrated high activity in the transesterification of crude methyl benzoate to produce other benzoic acid esters, with conversions reaching up to 100% under optimal conditions. acs.org Zinc compounds, such as zinc acetate, have also been successfully employed as catalysts for the transesterification of alkyl benzoates with sterically hindered alcohols like menthol. google.com More recently, heterogeneous catalysts like hydroxyapatite-supported zinc chloride have been explored for transesterification reactions, offering a greener alternative. researchgate.net
Introduction and Functionalization of the Ethylthio Group
The introduction of the ethylthio (-SCH₂CH₃) group onto the aromatic ring is a key step that requires the formation of a carbon-sulfur (C-S) bond.
The formation of C-S bonds is crucial for synthesizing a wide range of biologically and pharmaceutically important compounds. researchgate.net Traditional methods often involve the condensation between a metal thiolate and an organic halide. researchgate.net Modern approaches focus on more direct and atom-economical methods, such as the direct functionalization of C-H bonds. researchgate.netresearchgate.net
For a substrate like a substituted methyl benzoate, introducing an ethylthio group can often be achieved via nucleophilic aromatic substitution (SNAr) if a suitable leaving group (e.g., a halogen) is present at the desired position and is activated by electron-withdrawing groups. Alternatively, transition-metal-catalyzed cross-coupling reactions provide a versatile and powerful tool for C-S bond formation. Various catalytic systems, including those based on copper, palladium, nickel, and iron, can effectively couple aryl halides or triflates with thiols or their corresponding salts. Recent advancements have also led to the development of metal-free, oxidative C-H sulfenylation reactions, which offer a more sustainable pathway by directly coupling aromatic C-H bonds with thiols under oxidative conditions. researchgate.net The development of cascade reactions, such as a novel 1,2,4′-trifunctionalization of arynes, allows for the sequential formation of both C-N and C-S bonds in a single transformation. acs.org
Nucleophilic Substitution Approaches for Thioether Formation
The synthesis of aryl thioethers, a key structural motif in "this compound," can be effectively achieved through nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, in this case, a thiol or its corresponding thiolate salt. acsgcipr.orgwikipedia.org For the SNAr mechanism to proceed efficiently, the aromatic ring must be "activated" by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. acsgcipr.orgnih.gov
The general mechanism of an SNAr reaction for thioether formation is a two-step process:
Nucleophilic Attack: The sulfur nucleophile (e.g., an ethylthiolate anion, EtS⁻) attacks the carbon atom bearing the leaving group (e.g., a halide), leading to the formation of the resonance-stabilized Meisenheimer complex. acsgcipr.org
Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final aryl thioether product.
Common leaving groups for this reaction include halides (F, Cl, Br, I), with fluorine being particularly effective due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
| Feature | Description |
|---|---|
| Reactants | An activated aryl halide (or other suitable leaving group) and a thiol or thiolate. |
| Key Intermediate | Meisenheimer complex. acsgcipr.org |
| Activating Groups | Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com |
| Leaving Groups | Halides (F > Cl > Br > I), -NO₂, -OTs. |
| Solvents | Polar aprotic solvents (e.g., DMF, DMSO, THF). |
Transition Metal-Catalyzed C-H Thiolation Approaches
A more modern and atom-economical approach to the synthesis of aryl thioethers involves the direct functionalization of C-H bonds, catalyzed by transition metals. This method avoids the pre-functionalization of the aromatic ring with a leaving group, which is often required in traditional cross-coupling and SNAr reactions. Rhodium-catalyzed C-H thiolation has emerged as a particularly effective strategy for the synthesis of thioethers on benzoic acid derivatives. researchgate.net
These reactions typically employ a directing group on the aromatic substrate, which coordinates to the metal catalyst and positions it in close proximity to the C-H bond to be functionalized. For benzoic acid derivatives, the carboxylic acid group can serve as an effective directing group. The general catalytic cycle for such a reaction often involves:
C-H Activation: The transition metal catalyst, coordinated to the directing group, cleaves a C-H bond on the aromatic ring, forming a metallacyclic intermediate.
Oxidative Addition/Thiolation: A sulfur source, such as a disulfide, reacts with the metal center.
Reductive Elimination: The C-S bond is formed, and the desired aryl thioether is released, regenerating the active catalyst.
The use of specific ligands can be crucial for the success of these reactions, influencing both the reactivity and selectivity. For instance, mono-N-protected amino acid ligands have been shown to promote Rh(III)-catalyzed aryl thiolation reactions directed by weakly coordinating amide groups. researchgate.net
| Catalyst System | Directing Group | Sulfur Source | Key Advantages |
|---|---|---|---|
| Rh(III) with mono-N-protected amino acid ligands | Amide | Disulfides | High functional group tolerance, applicable to weakly coordinating directing groups. researchgate.net |
| Rh(III) | Carboxylate | Disulfides | Direct functionalization of benzoic acids. researchgate.net |
Metal-Free Thiolation Strategies for Aryl Thioethers
In recent years, there has been a growing interest in the development of metal-free C-S bond-forming reactions to avoid the cost and potential toxicity associated with transition metal catalysts. Several effective metal-free thiolation strategies for the synthesis of aryl thioethers have been reported.
One such method involves the reaction of an aryl halide with a disulfide in the presence of a weak base, such as cesium carbonate, in a suitable solvent like 1,4-dioxane. rsc.org This approach provides a high-yielding route to aryl thioethers under inert conditions. The reaction is believed to proceed through a nucleophilic aromatic substitution mechanism, where the disulfide and base generate the active sulfur nucleophile. rsc.org
Another metal-free approach is the acid-mediated coupling of thiols or thioethers with diaryliodonium salts. This transformation allows for the preparation of a variety of diaryl and alkyl aryl sulfides. The mechanism and scope of this reaction have been investigated, providing a valuable alternative to metal-catalyzed methods. acs.org Furthermore, a transition-metal-free decarboxylative thiolation has been developed where various acetates can react with aryl disulfides to form aryl alkyl sulfides in good yields. nih.gov
| Method | Reactants | Key Reagents/Conditions | Scope |
|---|---|---|---|
| Base-mediated disulfide reaction | Aryl halide, disulfide | Weak base (e.g., Cs₂CO₃), 1,4-dioxane, inert atmosphere | Effective for a range of heteroaromatics. rsc.org |
| Acid-mediated coupling | Thiol/thioether, diaryliodonium salt | Acidic conditions | Synthesis of diaryl and alkyl aryl sulfides. acs.org |
| Decarboxylative thiolation | (Hetero)aryl acetates, aryl disulfides | Simple and mild reaction conditions | Formation of functionalized aryl alkyl sulfides. nih.gov |
Practical Synthesis Routes Involving Thiophosphonium Salts
A practical and efficient method for the synthesis of thioethers involves the use of thiophosphonium salts as intermediates. These salts can be readily prepared through a direct, metal-free coupling of commercially available thiols and aldehydes with triphenylphosphine (B44618) (Ph₃P) and triflic acid (TfOH). nih.govacs.orgchemrxiv.org
The synthetic utility of these thiophosphonium salts is demonstrated by their conversion to various sulfur-containing compounds, including thioethers. A hydrolysis-based reduction protocol can be employed to transform the thiophosphonium salts into the corresponding thioethers in high yields. nih.govacs.org This reduction is typically carried out using a base, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) being identified as an optimal choice. nih.govacs.org
This methodology offers several advantages, including the use of readily available starting materials, a simple and metal-free setup, and high yields of the desired thioether products. nih.govacs.orgchemrxiv.org The reaction exhibits a broad scope, tolerating a range of substituents on both the aryl and alkyl portions of the molecule. acs.org
| Step | Reaction | Key Reagents |
|---|---|---|
| 1. Salt Formation | Thiol + Aldehyde → Thiophosphonium Salt | Ph₃P, TfOH nih.govacs.orgchemrxiv.org |
| 2. Reduction | Thiophosphonium Salt → Thioether | H₂O, DBU nih.govacs.org |
Regioselective Formylation of Substituted Aromatic Rings
The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis. The regioselectivity of this reaction is of paramount importance, especially when dealing with substituted aromatic rings, as it dictates the final structure of the product. Several classical and modern methods are available for aromatic formylation, each with its own mechanism and substrate scope.
Electrophilic Aromatic Formylation Reactions
Electrophilic aromatic substitution is the most common pathway for the formylation of aromatic rings. These reactions involve the generation of an electrophilic formylating agent that is then attacked by the electron-rich aromatic ring. wikipedia.org
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds. jk-sci.comwikipedia.orgyoutube.com The Vilsmeier reagent is a weak electrophile, so the reaction works best with activated substrates such as phenols and anilines. wikipedia.orgchemistrysteps.com The formylation generally occurs at the position para to an activating group, unless this position is blocked, in which case ortho-substitution is observed. jk-sci.com
Gattermann-Koch Reaction: This method introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a co-catalyst, typically cuprous chloride (CuCl). vedantu.comcollegesearch.inscienceinfo.com The Gattermann-Koch reaction is generally applicable to alkylbenzenes but is not suitable for phenol (B47542) and phenol ether substrates. collegesearch.inscienceinfo.combyjus.com The reactive electrophile is believed to be the formyl cation, [HCO]⁺. vedantu.com
Duff Reaction: The Duff reaction is a formylation method for the synthesis of benzaldehydes from phenols or other highly activated aromatic compounds using hexamine (hexamethylenetetramine) as the formyl source. wikipedia.orgchemeurope.com The reaction is typically carried out in an acidic medium, and formylation occurs preferentially at the ortho position to the activating group. wikipedia.orgresearchgate.net The electrophilic species in this reaction is an iminium ion derived from hexamine. chemeurope.com
Reimer-Tiemann Reaction: This reaction is specifically used for the ortho-formylation of phenols. byjus.comnrochemistry.comunacademy.com It involves the reaction of a phenol with chloroform (B151607) (CHCl₃) in a basic solution. byjus.comyoutube.comrecnotes.com The key reactive intermediate is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform and a strong base. byjus.comunacademy.comyoutube.com The phenoxide ion, being highly nucleophilic, attacks the dichlorocarbene, and subsequent hydrolysis leads to the formation of the ortho-hydroxybenzaldehyde. youtube.com
Rieche Formylation: The Rieche formylation uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄). wikipedia.orgcommonorganicchemistry.comdbpedia.orgsynarchive.com This method is suitable for electron-rich aromatic compounds, including phenols and mesitylene. wikipedia.orgdbpedia.orgwikiwand.com
| Reaction | Formylating Agent/Reagents | Substrate Scope | Regioselectivity |
|---|---|---|---|
| Vilsmeier-Haack | DMF/POCl₃ jk-sci.comwikipedia.org | Electron-rich arenes (phenols, anilines) wikipedia.orgchemistrysteps.com | Para to activating group (unless blocked) jk-sci.com |
| Gattermann-Koch | CO/HCl, AlCl₃/CuCl vedantu.comcollegesearch.in | Alkylbenzenes thermofisher.com | Para to alkyl group |
| Duff | Hexamine wikipedia.orgchemeurope.com | Phenols, highly activated arenes wikipedia.org | Ortho to activating group wikipedia.orgresearchgate.net |
| Reimer-Tiemann | CHCl₃, strong base byjus.comrecnotes.com | Phenols byjus.comnrochemistry.com | Ortho to hydroxyl group byjus.comrecnotes.com |
| Rieche | Cl₂CHOCH₃, TiCl₄ wikipedia.orgdbpedia.org | Electron-rich arenes wikipedia.orgdbpedia.org | Ortho/Para to activating group |
Formylation via Reaction with Carbon Nucleophiles
An alternative strategy for aromatic formylation involves the use of organometallic reagents, such as Grignard reagents and organolithium compounds. These methods typically proceed via the initial formation of a carbon-carbon bond between the aromatic ring and a formylating agent.
Formylation using Organolithium Compounds: This approach often involves a two-step process. First, the aromatic ring is lithiated through direct deprotonation with a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), or through lithium-halogen exchange. commonorganicchemistry.comresearchgate.net The resulting aryllithium species is a potent nucleophile. In the second step, this nucleophile is quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). commonorganicchemistry.comresearchgate.net Subsequent acidic workup hydrolyzes the intermediate to afford the desired aromatic aldehyde. The regioselectivity of the initial lithiation step is controlled by the directing effects of substituents already present on the aromatic ring. researchgate.net
Formylation using Grignard Reagents: Similar to the organolithium route, Grignard reagents (ArMgX) can be used as the carbon nucleophile. The Grignard reagent, prepared from the corresponding aryl halide and magnesium metal, is reacted with a suitable formylating agent. While DMF can be used, other formylating agents like orthoformates (e.g., triethyl orthoformate) followed by hydrolysis are also effective. The reaction of a Grignard reagent with an orthoformate initially forms a diethyl acetal, which is then hydrolyzed to the aldehyde.
| Method | Nucleophile Generation | Formylating Agent | Key Features |
|---|---|---|---|
| Organolithium Route | Direct deprotonation (e.g., n-BuLi/TMEDA) or lithium-halogen exchange. commonorganicchemistry.comresearchgate.net | DMF commonorganicchemistry.comresearchgate.net | Regioselectivity is determined by the lithiation step, which is influenced by directing groups. researchgate.net |
| Grignard Route | Reaction of aryl halide with magnesium. | Orthoformates, DMF. | A classic method for introducing a formyl group onto an aromatic ring. |
Direct C-Formylation Approaches for Ketones
The introduction of a formyl group (-CHO) onto a carbon atom adjacent to a carbonyl group is a fundamental transformation in organic synthesis, yielding valuable 1,3-dicarbonyl compounds. While not directly applicable to the aromatic core of this compound, understanding direct C-formylation strategies for ketones provides insight into the broader methodologies for creating carbon-aldehyde bonds. These methods are crucial for synthesizing analogues where the aromatic ring might be replaced by or attached to other functionalities.
One innovative approach addresses the limitations of the classical Claisen reaction by employing highly reactive formate (B1220265) esters. For instance, 2,2,2-trifluoroethyl formate has been shown to react efficiently at low temperatures (-78 °C) with preformed ketone enolates. organic-chemistry.orgacs.org This kinetic formylation method allows for regioselectivity that is often the reverse of what is seen under thermodynamic control, enabling the formylation of the more substituted α-carbon in unsymmetrical ketones. organic-chemistry.org
More recent advancements have focused on deoxygenative formylation techniques. A notable method utilizes a cost-effective titanium reagent, (iPrO)₂Ti(bpy)Cl₂, which facilitates the direct conversion of ketones into aldehydes. acs.orgnih.gov This process demonstrates high selectivity for coupling the ketone with dimethylformamide (DMF), effectively suppressing other carbonyl coupling side reactions. acs.orgnih.gov Such base-free methods are valuable alternatives to traditional multi-step procedures that often require strong bases. acs.orgnih.gov
These strategies, summarized in the table below, highlight the ongoing development of efficient methods for installing formyl groups, a key challenge in the synthesis of complex molecules.
| Method | Reagent(s) | Key Features | Reference(s) |
| Kinetic Enolate Formylation | Ketone, Strong Base (e.g., LDA), 2,2,2-Trifluoroethyl formate | Allows formylation at the kinetic (less substituted) position; rapid reaction at low temperatures. | organic-chemistry.orgacs.org |
| Deoxygenative Formylation | Ketone, (iPrO)₂Ti(bpy)Cl₂, DMF | Base-free alternative; high selectivity for ketone-DMF coupling; direct conversion of ketones to aldehydes. | acs.orgnih.gov |
Synthesis of Key Precursors and Intermediates (e.g., Substituted Methyl Benzoates, Formylbenzoic Acid Derivatives)
The assembly of the target molecule relies on the efficient synthesis of key building blocks, primarily substituted methyl benzoates and formylbenzoic acid derivatives.
Substituted Methyl Benzoates: These compounds are commonly prepared via Fischer esterification, where a substituted benzoic acid is reacted with methanol in the presence of an acid catalyst. mdpi.com While traditional catalysts include mineral acids like sulfuric acid, modern methods often employ solid acid catalysts, such as those based on zirconium, for easier recovery and reuse. mdpi.com Another major route to substituted benzoates is through electrophilic aromatic substitution on methyl benzoate itself. For example, nitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids regioselectively yields methyl 3-nitrobenzoate, as the ester group is a meta-director. rsc.org Further transformations of the nitro group or other substituents can then provide a range of functionalized intermediates.
Formylbenzoic Acid Derivatives: These bifunctional molecules, containing both an aldehyde and a carboxylic acid (or its ester), are critical precursors. nbinno.com 4-Formylbenzoic acid, for instance, can be synthesized through various routes, though many traditional methods suffer from complexity or low yields. chemicalbook.com One established method involves the oxidation of the corresponding methyl-substituted benzoic acid. For example, methyl 3-chloro-4-methylbenzoate can be converted to Methyl 3-chloro-4-formylbenzoate. This transformation can be achieved by first performing a radical bromination of the methyl group using N-bromosuccinimide, followed by hydrolysis of the resulting dibromomethyl intermediate with silver nitrate (B79036) in an acetone/water mixture. amazonaws.com A similar strategy can be used to prepare methyl 4-formyl-2-methoxybenzoate. amazonaws.com The direct synthesis of methyl 4-formylbenzoate (B8722198) can also be accomplished from 4-carboxybenzaldehyde and methanol. chemicalbook.com
The table below summarizes some preparative methods for these key intermediates.
| Intermediate Class | Starting Material(s) | Key Reagent(s) | Product Example | Reference(s) |
| Substituted Methyl Benzoate | Benzoic Acid, Methanol | Zr/Ti Solid Acid Catalyst | Methyl Benzoate | mdpi.com |
| Substituted Methyl Benzoate | Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-nitrobenzoate | rsc.org |
| Formylbenzoic Acid Derivative | Methyl 3-chloro-4-methylbenzoate | N-Bromosuccinimide, Silver Nitrate | Methyl 3-chloro-4-formylbenzoate | amazonaws.com |
| Formylbenzoic Acid Derivative | 4-Carboxybenzaldehyde, Methanol | Not specified | Methyl 4-formylbenzoate | chemicalbook.com |
| Formylbenzoic Acid Derivative | Ethyl 4-(hydroxymethyl)benzoate | Manganese Dioxide | Ethyl 4-formylbenzoate | prepchem.com |
Isolation and Purification Techniques for Complex Synthetic Intermediates
The success of a multi-step synthesis hinges on the effective isolation and purification of each intermediate. ijddr.in Impurities, such as unreacted starting materials or byproducts, can interfere with subsequent steps, leading to lower yields and complex final mixtures. reachemchemicals.com Several standard techniques are employed to ensure the purity of synthetic intermediates. libretexts.org
Chromatography: This is one of the most powerful and widely used separation techniques in organic chemistry. libretexts.org
Column Chromatography: This method involves separating a mixture by passing it through a column packed with a stationary phase (e.g., silica (B1680970) gel). Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (eluent), allowing for their separation. reachemchemicals.com For instance, in the synthesis of an adamantyl ester of 4-formylbenzoic acid, column chromatography using a silica gel adsorbent and a dichloromethane/petroleum ether eluent was used to obtain the pure product. google.com
Thin-Layer Chromatography (TLC): TLC is primarily used for rapid qualitative analysis to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. reachemchemicals.com
Recrystallization: This technique is used for purifying impure solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the cold solvent. ijddr.inreachemchemicals.com
Distillation: Used for purifying liquids, distillation separates components of a mixture based on differences in their boiling points. Simple distillation is effective for large boiling point differences, while fractional distillation is used for liquids with closer boiling points. For heat-sensitive compounds, vacuum distillation lowers the boiling point to prevent decomposition. reachemchemicals.com
Extraction: Liquid-liquid extraction is a technique used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com It is commonly used to separate the desired product from inorganic salts or other impurities after a reaction work-up. youtube.com
The choice of purification method depends on the physical properties of the intermediate (solid vs. liquid, volatility, polarity) and the nature of the impurities. ijddr.in Often, a combination of these techniques is required to achieve the desired level of purity for complex synthetic intermediates.
Chemical Reactivity and Transformational Pathways of Methyl 4 Ethylthio 3 Formylbenzoate
Reactions of the Aromatic Formyl Group
The aldehyde (formyl) functionality is a versatile handle for a wide array of chemical conversions, serving as a key site for oxidation, reduction, and carbon-carbon bond formation.
The formyl group of Methyl 4-(ethylthio)-3-formylbenzoate is susceptible to oxidation to yield the corresponding carboxylic acid, resulting in a dicarboxylic acid monoester derivative. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. Strong oxidants like potassium permanganate (B83412) and chromium-based reagents are effective for such conversions. nsf.gov The oxidation of an aryl methyl group to a carboxylic acid group can be achieved using reagents like vanadium pentoxide or manganese dioxide in sulfuric acid. google.com This highlights a common synthetic route where an aldehyde represents an intermediate oxidation state between an alcohol and a carboxylic acid.
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, heat | 4-(ethylthio)-3-carboxybenzoic acid methyl ester |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temp. | 4-(ethylthio)-3-carboxybenzoic acid methyl ester |
| Silver(I) Oxide (Ag₂O) | Basic, aqueous solution | 4-(ethylthio)-3-carboxybenzoic acid methyl ester |
This is an interactive data table based on common oxidation reactions for aromatic aldehydes.
The formyl group can be readily reduced to a primary alcohol (a hydroxymethyl group). This transformation is typically achieved with high chemoselectivity using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this purpose, selectively reducing the aldehyde without affecting the less reactive methyl ester group. For a more potent reduction that could potentially also reduce the ester, lithium aluminum hydride (LiAlH₄) could be employed, though conditions would need to be carefully controlled to achieve selective reduction of the aldehyde. The reduction of a carboxylate group to a corresponding benzyl (B1604629) alcohol is a known transformation. researchgate.net
| Reducing Agent | Typical Solvent | Product (Selective for Aldehyde) |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol (B145695) | Methyl 4-(ethylthio)-3-(hydroxymethyl)benzoate |
| Lithium Aluminium Hydride (LiAlH₄) | THF or Diethyl Ether (at low temp.) | Methyl 4-(ethylthio)-3-(hydroxymethyl)benzoate |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Palladium on Carbon (Pd/C) | Methyl 4-(ethylthio)-3-(hydroxymethyl)benzoate |
This is an interactive data table based on common reduction reactions for aromatic aldehydes.
The electrophilic carbon of the formyl group is a prime site for reactions with carbon nucleophiles, enabling the extension of the molecule's carbon skeleton.
Aldol Condensation : The formyl group can react with enolates derived from ketones or other aldehydes in an Aldol condensation. A titanium(IV) halide-mediated three-component halo-Aldol condensation of thioacrylates with aldehydes has been developed. mdpi.com This type of reaction would lead to the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate to form an α,β-unsaturated carbonyl system.
Wittig Reaction : The Wittig reaction is a powerful method for converting aldehydes into alkenes. libretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.org The structure of the ylide determines the structure of the resulting alkene. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding an olefin. libretexts.org The stereochemical outcome, leading to either the Z- or E-alkene, is influenced by the nature of the ylide and the reaction conditions. libretexts.orgwikipedia.org A one-pot Wittig reaction has been demonstrated with the related compound 4-formylbenzoic acid. researchgate.net
Knoevenagel Condensation : This condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine (B6355638) or an amine with an acid cocatalyst. researchgate.netresearchgate.net Active methylene compounds such as malonic acid derivatives or malononitrile (B47326) can be used. researchgate.net The reaction proceeds via a nucleophilic addition to the aldehyde followed by dehydration to yield a new carbon-carbon double bond. nih.gov This reaction is highly efficient for producing substituted alkenes.
| Reaction Name | Typical Reagents/Catalyst | Resulting Functional Group |
| Aldol Condensation | Enolate (e.g., from acetone), NaOH or LDA | β-Hydroxy aldehyde/ketone or α,β-Unsaturated aldehyde/ketone |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene |
| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CO₂Et)₂), Piperidine | Substituted Alkene |
This is an interactive data table summarizing C-C bond forming reactions at the formyl group.
The polarized carbon-oxygen double bond of the formyl group readily undergoes addition by a variety of nucleophiles. This includes the addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li), which attack the carbonyl carbon to form a secondary alcohol after acidic workup. Another key reaction is the formation of cyanohydrins through the addition of a cyanide ion (e.g., from HCN or NaCN), which introduces a versatile nitrile group and a hydroxyl group onto the same carbon.
The formyl group can be protected to prevent it from reacting in subsequent synthetic steps. This is commonly achieved by converting it into an acetal. The reaction involves treating the aldehyde with an excess of an alcohol in the presence of an acid catalyst. youtube.comnih.gov To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is typically removed. youtube.com A particularly stable protecting group is a cyclic acetal, formed by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, under acidic conditions. nih.govgoogle.com These acetals are stable to basic and nucleophilic conditions but can be easily removed by treatment with aqueous acid to regenerate the aldehyde. youtube.com
Transformations Involving the Methyl Ester Group
The methyl ester group on this compound also offers avenues for chemical modification, although it is generally less reactive than the formyl group towards nucleophiles.
Key transformations include:
Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. Basic hydrolysis, using a reagent like sodium hydroxide, is typically irreversible and results in the carboxylate salt, which is then protonated in an acidic workup.
Transesterification : By heating the methyl ester in the presence of a different alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl group.
Reduction : The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would also reduce the formyl group, leading to a diol product.
Amidation : The ester can be converted directly to an amide by heating with an amine, although this reaction can be slow. A more common method is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent.
Grignard Reaction : The ester can react with two equivalents of a Grignard reagent to produce a tertiary alcohol, where two of the alkyl groups on the alcohol carbon come from the Grignard reagent.
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester group of this compound can be converted to its corresponding carboxylic acid, 4-(ethylthio)-3-formylbenzoic acid, through hydrolysis. This reaction involves the cleavage of the ester bond by reaction with water. The process can be catalyzed by either an acid or a base. libretexts.org
Table 1: Conditions for Hydrolysis of this compound
| Catalyst Type | Typical Reagents | Product |
| Acid-Catalyzed | H₂O, cat. H₂SO₄ or HCl | 4-(ethylthio)-3-formylbenzoic acid |
| Base-Promoted | NaOH or KOH in H₂O/alcohol | Sodium or Potassium 4-(ethylthio)-3-formylbenzoate (acidified in workup) |
Transesterification with Different Alcohols
Transesterification is a process where the methyl group of the ester in this compound is exchanged with an alkyl or aryl group from a different alcohol. This equilibrium reaction is typically catalyzed by either an acid (such as sulfuric acid) or a base (such as an alkoxide). organic-chemistry.org To drive the reaction to completion, it is common to use the desired alcohol as the solvent, applying Le Chatelier's principle. libretexts.org This method allows for the synthesis of a variety of ester derivatives while keeping the formyl and ethylthio groups intact.
Table 2: Transesterification Products with Various Alcohols
| Reactant Alcohol | Product Ester | Typical Catalyst |
| Ethanol | Ethyl 4-(ethylthio)-3-formylbenzoate | H₂SO₄ or NaOEt |
| Isopropanol | Isopropyl 4-(ethylthio)-3-formylbenzoate | H₂SO₄ or NaO-iPr |
| Benzyl alcohol | Benzyl 4-(ethylthio)-3-formylbenzoate | H₂SO₄ or NaOBn |
Reduction to Aldehydes or Primary Alcohols
The presence of both an aldehyde and an ester group on this compound allows for selective or complete reduction to alcohols. Aldehydes are generally more reactive towards reducing agents than esters. Therefore, the formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) at low temperatures, yielding Methyl 4-(ethylthio)-3-(hydroxymethyl)benzoate. researchgate.net
To reduce the less reactive methyl ester group to a primary alcohol, stronger reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required. However, LiAlH₄ would also reduce the aldehyde. Therefore, the complete reduction of both functional groups would result in the formation of (4-(ethylthio)-3-(hydroxymethyl)phenyl)methanol. The selective reduction of just the ester in the presence of the aldehyde is challenging but can sometimes be achieved through protecting group strategies or specialized reagents.
Table 3: Reduction Products of this compound
| Reducing Agent | Primary Functional Group Targeted | Major Product |
| Sodium Borohydride (NaBH₄) | Aldehyde | Methyl 4-(ethylthio)-3-(hydroxymethyl)benzoate |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde and Ester | (4-(ethylthio)-3-(hydroxymethyl)phenyl)methanol |
Aminolysis to Amide Derivatives
The methyl ester of this compound can be converted into an amide derivative through a reaction known as aminolysis. This nucleophilic acyl substitution involves reacting the ester with ammonia (B1221849), a primary amine, or a secondary amine to produce the corresponding primary, secondary, or tertiary amide, respectively. mdpi.com The reaction is often slower than hydrolysis and may require heating or catalysis. nih.gov This pathway provides access to a wide array of N-substituted 4-(ethylthio)-3-formylbenzamides, which are valuable in various fields of chemical synthesis.
Table 4: Aminolysis Reactions with Various Amines
| Reactant Amine | Product Amide |
| Ammonia (NH₃) | 4-(ethylthio)-3-formylbenzamide |
| Methylamine (CH₃NH₂) | 4-(ethylthio)-3-formyl-N-methylbenzamide |
| Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-4-(ethylthio)-3-formylbenzamide |
Reactivity and Functionalization of the Ethylthio Moiety
The ethylthio group (-S-CH₂CH₃) is a significant contributor to the chemical character of the molecule, offering pathways for oxidation and directing capabilities in C-H activation reactions.
Oxidative Processes to Sulfoxides and Sulfones
The sulfur atom in the ethylthio group is in a low oxidation state and can be readily oxidized. Controlled oxidation can yield either the corresponding sulfoxide (B87167) or, with a stronger oxidizing agent or harsher conditions, the sulfone. Common reagents for these transformations include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate. The choice of oxidant and reaction conditions (temperature, stoichiometry) allows for selective synthesis. The resulting sulfoxides are chiral at the sulfur atom, while the sulfones are achiral. These oxidized derivatives have altered electronic properties and steric profiles compared to the parent thioether.
Table 5: Oxidation Products of the Ethylthio Moiety
| Oxidizing Agent | Stoichiometry (approx.) | Product |
| H₂O₂ or NaIO₄ | 1 equivalent | Methyl 4-(ethylsulfinyl)-3-formylbenzoate |
| m-CPBA or H₂O₂ | ≥ 2 equivalents | Methyl 4-(ethylsulfonyl)-3-formylbenzoate |
Role as a Directing Group in C-H Activation and Functionalization
In transition-metal-catalyzed reactions, certain functional groups can direct the catalyst to activate a specific C-H bond, typically in the ortho position. nih.govsnnu.edu.cn The ethylthio group, being a Lewis-basic moiety, can act as such a directing group. acs.org By coordinating to a metal center (e.g., palladium, rhodium), the thioether can direct the functionalization of the C-H bond at the C5 position of the benzene (B151609) ring. nih.govacs.org This strategy enables the introduction of various substituents, such as aryl or alkyl groups, at a position that might be difficult to functionalize using traditional electrophilic aromatic substitution methods. This C-H activation approach is a powerful tool for the late-stage functionalization of complex molecules. nih.gov
Table 6: Potential C-H Functionalization Directed by the Ethylthio Group
| Catalyst System (Example) | Coupling Partner | Potential Product Class |
| Pd(OAc)₂ | Aryl halide | 5-Aryl-substituted derivatives |
| [RhCp*Cl₂]₂ | Alkene | 5-Alkenyl-substituted derivatives |
| RuCl₂(p-cymene)₂ | Alkyl bromide | 5-Alkyl-substituted derivatives |
Cleavage and Transformation of the C-S Bond
The carbon-sulfur (C-S) bond in this compound represents a site of potential chemical transformation. Thioethers, in general, can undergo C-S bond cleavage under various conditions, often involving metal catalysts or strong reagents. For instance, metal-free C(sp³)–S bond cleavage of thioethers has been achieved using reagents like N-chlorosuccinimide (NCS). mdpi.com This process can lead to the formation of aldehydes. mdpi.com In the context of this compound, selective cleavage of the C(sp³)-S bond (the bond between the ethyl group and the sulfur atom) could potentially be induced.
Recent research has demonstrated the cleavage of C(sp³)-S bonds in β-alkylthio carbonyl compounds without the use of metals, leading to the formation of a C-O bond. researchgate.net While not directly analogous, these findings suggest that the thioether linkage in this compound could be susceptible to cleavage and subsequent functionalization under specific oxidative or reductive conditions. Mechanistic studies on similar molecules suggest that such reactions might proceed through sulfoxide intermediates. researchgate.net
Table 1: Examples of Reagents for C-S Bond Cleavage in Thioethers
| Reagent/System | Type of Cleavage | Potential Product from this compound |
|---|---|---|
| N-Chlorosuccinimide (NCS) | C(sp³)–S | Methyl 3-formyl-4-hydroxybenzoate |
| N-Bromosuccinimide (NBS) | C(sp³)–S | Methyl 3-formyl-4-bromobenzoate |
Note: The potential products are hypothetical and based on the general reactivity of thioethers.
Thioether as a Ligand in Transition Metal Coordination
The sulfur atom in the ethylthio group of this compound possesses lone pairs of electrons, enabling it to act as a ligand in coordination complexes with transition metals. wikipedia.org Thioethers are classified as soft ligands and tend to form stable complexes with soft metal ions. wikipedia.org The coordination chemistry of thioethers is extensive, with well-characterized complexes involving metals such as titanium, vanadium, chromium, ruthenium, rhodium, palladium, and platinum. wikipedia.org
The geometry of the sulfur atom in a coordinated thioether is typically pyramidal, similar to its structure in the free state. wikipedia.org In the case of unsymmetrical thioethers like the ethylthio group in this compound, the sulfur center is prochiral, meaning its coordination to a metal center can result in chiral complexes. wikipedia.org Furthermore, thioethers can act as bridging ligands, connecting two metal centers. wikipedia.org The ability of the thioether in this compound to coordinate with transition metals could be exploited in the design of novel catalysts or functional materials.
Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is substituted with three groups: an ethylthio group (-SCH₂CH₃), a formyl group (-CHO), and a methyl carboxylate group (-COOCH₃). These substituents significantly influence the reactivity and regioselectivity of aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. dalalinstitute.com The existing substituents on the ring determine the rate and position of the incoming electrophile. libretexts.org
Activating and Deactivating Effects: Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing) towards EAS. libretexts.org
The ethylthio group is generally considered an activating group because the sulfur atom can donate electron density to the ring through resonance. It is an ortho, para-director. libretexts.org
The formyl group and the methyl carboxylate group are both deactivating groups due to their electron-withdrawing nature. They are meta-directors. youtube.comyoutube.com
Directing Effects: In this compound, the positions ortho and para to the activating ethylthio group are positions 3 and 5, and position 1, respectively. The positions meta to the deactivating formyl and carboxylate groups are positions 2 and 6, and position 2, respectively. The powerful directing effect of the activating ethylthio group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the position para to the ethylthio group is already substituted. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the ethylthio group, which are positions 3 and 5. Position 3 is already occupied by the formyl group, leaving position 5 as the most probable site for electrophilic attack.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position on Benzene Ring | Influence of Ethylthio Group (-SCH₂CH₃) | Influence of Formyl Group (-CHO) | Influence of Methyl Carboxylate Group (-COOCH₃) | Predicted Outcome for Electrophilic Attack |
|---|---|---|---|---|
| 2 | - | meta | ortho (deactivated) | Unlikely |
| 5 | ortho (activated) | - | meta (deactivated) | Most Likely |
| 6 | - | ortho (deactivated) | para (deactivated) | Unlikely |
Nucleophilic Aromatic Substitution with Activated Substrates
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
In this compound, the formyl and methyl carboxylate groups are electron-withdrawing. If a good leaving group (such as a halide) were present on the ring, particularly at a position activated by these groups, SNAr could be a viable reaction pathway. For instance, if a chlorine atom were at position 4, the molecule would be activated towards nucleophilic attack due to the ortho formyl group and the para methyl carboxylate group (relative to a hypothetical leaving group at position 1). The ethylthio group, being electron-donating, would generally disfavor this type of reaction.
The mechanism of SNAr typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group to restore aromaticity. libretexts.org Recent studies, however, suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov
Investigation of Reaction Mechanisms and Kinetics
Electrophilic Aromatic Substitution: The kinetics of EAS reactions are typically second-order, with the rate depending on the concentrations of both the aromatic substrate and the electrophile. dalalinstitute.com The rate-determining step is usually the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate. dalalinstitute.com For this compound, the activating effect of the ethylthio group would likely lead to faster reaction rates compared to benzene, despite the presence of two deactivating groups.
Nucleophilic Aromatic Substitution: The rate of SNAr reactions is also generally dependent on the concentrations of the aromatic substrate and the nucleophile. The presence and nature of the electron-withdrawing groups, the leaving group, and the nucleophile all significantly impact the reaction rate.
Further experimental investigation, including kinetic isotope effect studies and computational analyses, would be necessary to elucidate the precise reaction mechanisms and kinetics for transformations involving this compound.
Derivatization Strategies and Utility As a Molecular Scaffold
Synthesis of Novel Molecular Analogues and Homologues
The structure of methyl 4-(ethylthio)-3-formylbenzoate allows for the synthesis of a diverse range of molecular analogues and homologues through modifications at its key functional groups. Analogues can be generated by altering the ethylthio and methyl ester moieties, while homologues can be synthesized by extending the carbon chain of the ethyl group.
For instance, the ethylthio group can be replaced with other alkylthio or arylthio groups through nucleophilic aromatic substitution on a suitable precursor or via cross-coupling reactions. Similarly, the methyl ester can be saponified to the corresponding carboxylic acid, which can then be converted to other esters, amides, or other carboxylic acid derivatives, further expanding the library of accessible analogues.
Homologues can be prepared by utilizing starting materials with longer alkyl chains in place of the ethyl group during the initial synthesis of the scaffold. This allows for a systematic investigation of the impact of chain length on the biological activity or material properties of the resulting compounds.
Table 1: Potential Analogues and Homologues of this compound
| Modification Site | Type of Derivative | Potential Synthesis Method | Resulting Compound Class |
|---|---|---|---|
| Ethylthio Group | Analogue | Nucleophilic Aromatic Substitution | Aryl/Alkyl thioethers |
| Methyl Ester Group | Analogue | Saponification followed by esterification/amidation | Carboxylic acids, esters, amides |
Elaboration of the Formyl Group into Diverse Heterocyclic Systems
The formyl group is a particularly reactive handle that can be elaborated into a vast number of heterocyclic systems, which are of great importance in medicinal chemistry. Several classical and modern synthetic methodologies can be employed for this purpose.
The Knoevenagel condensation is a prominent reaction where the formyl group reacts with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to form a new carbon-carbon double bond. researchgate.netbanglajol.infotandfonline.comresearchgate.nettandfonline.com This intermediate can then undergo subsequent cyclization reactions to yield a variety of heterocyclic structures.
The Gewald reaction provides a route to highly substituted 2-aminothiophenes by reacting the aldehyde with a cyanoester and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.netarkat-usa.orgorganic-chemistry.orgacs.org This multicomponent reaction is a powerful tool for the rapid construction of this important heterocyclic motif.
Furthermore, the formyl group can participate in multicomponent reactions such as the Hantzsch pyridine (B92270) synthesis , which involves the condensation of the aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) to afford dihydropyridines, which can be subsequently oxidized to pyridines. organic-chemistry.orgwikipedia.orgalfa-chemistry.comfiveable.mechemeurope.com The Biginelli reaction is another valuable multicomponent reaction for the synthesis of dihydropyrimidinones from the aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. taylorandfrancis.comwikipedia.orgbenthamscience.comtandfonline.comorganic-chemistry.org
Other notable transformations of the formyl group include its reaction with anilines to form Schiff bases, which can then undergo cyclization to form quinolines, or its use in the Pinner synthesis of pyrimidines. slideshare.netrsc.orgorganic-chemistry.orgnih.govmdpi.comjptcp.combu.edu.egmdpi.com
Table 2: Heterocyclic Systems Derived from the Formyl Group
| Reaction Name | Reactants | Resulting Heterocycle |
|---|---|---|
| Knoevenagel Condensation | Active methylene compounds | Dienes for further cyclization |
| Gewald Reaction | α-Cyanoester, Sulfur, Base | 2-Aminothiophene |
| Hantzsch Pyridine Synthesis | β-Ketoester, Ammonia | Pyridine |
| Biginelli Reaction | β-Dicarbonyl compound, Urea/Thiourea | Dihydropyrimidinone |
| Pinner Pyrimidine Synthesis | Amidine, β-Dicarbonyl compound | Pyrimidine |
Exploitation of the Thioether for Further Coupling Reactions
The ethylthio group, while seemingly less reactive than the formyl group, offers unique opportunities for molecular diversification through modern cross-coupling reactions. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can then act as leaving groups in nucleophilic aromatic substitution reactions. rsc.orgresearchgate.netreddit.comgoogle.comorganic-chemistry.org
More significantly, aryl thioethers have been demonstrated to participate in various palladium-catalyzed cross-coupling reactions, serving as alternatives to the more common aryl halides. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
For instance, Suzuki-Miyaura coupling can be employed to form a biaryl linkage by reacting the thioether with a boronic acid or ester in the presence of a palladium catalyst. acs.orgnih.govacs.orgnih.govlibretexts.org This is a powerful method for constructing complex molecular architectures. Similarly, the Sonogashira coupling allows for the introduction of an alkyne moiety by reacting the thioether with a terminal alkyne, also under palladium catalysis. acs.orgnih.govnih.govwikipedia.orgresearchgate.net These desulfitative cross-coupling reactions expand the synthetic utility of the thioether group beyond its traditional role. nih.gov
Table 3: Coupling Reactions Involving the Thioether Group
| Coupling Reaction | Coupling Partner | Catalyst | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Palladium | C-C (Aryl-Aryl) |
Structure-Reactivity Principles for Scaffold Modification
The modification of the this compound scaffold is governed by the principles of structure and reactivity inherent to its functional groups. The formyl group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. However, the ethylthio group is an ortho, para-director and an activating group. The interplay of these electronic effects dictates the regioselectivity of further substitutions on the aromatic ring.
The reactivity of the formyl group is dominated by its electrophilic carbon, making it susceptible to nucleophilic attack. This is the basis for the numerous condensation and addition reactions it can undergo. The adjacent ethylthio group can exert a steric influence on the approach of nucleophiles to the formyl group.
The thioether is nucleophilic at the sulfur atom and can be readily oxidized. The potential for the thioether to participate in cross-coupling reactions is a more recent development and depends on the ability of the palladium catalyst to undergo oxidative addition into the C-S bond.
Understanding these structure-reactivity relationships is crucial for the rational design of synthetic routes to novel derivatives and for predicting the outcome of chemical transformations.
Integration into Multicomponent Reactions for Library Generation
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. The presence of the aldehyde functionality makes this compound an ideal substrate for a variety of MCRs, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
As previously mentioned, the Hantzsch pyridine synthesis and the Biginelli reaction are classic examples of MCRs where this scaffold can be readily integrated. organic-chemistry.orgwikipedia.orgalfa-chemistry.comfiveable.mechemeurope.comtaylorandfrancis.comwikipedia.orgbenthamscience.comtandfonline.comorganic-chemistry.org Furthermore, the Ugi and Passerini reactions, which are powerful four-component and three-component reactions respectively, can utilize the aldehyde functionality to create peptidomimetic structures and α-acyloxy carboxamides.
The ability to introduce multiple points of diversity in a single synthetic operation makes MCRs a highly attractive approach for exploring the chemical space around the this compound scaffold. This is particularly valuable in drug discovery, where the generation of large and diverse libraries of compounds is essential for identifying new lead structures.
Role as a Building Block in the Synthesis of Complex Organic Architectures
The diverse reactivity of its functional groups makes this compound a valuable building block for the synthesis of more complex organic architectures. Through sequential and controlled manipulation of the formyl, thioether, and ester functionalities, intricate molecular frameworks can be constructed.
For example, the formyl group can be used to introduce a heterocyclic ring system, which can then be further functionalized. Subsequently, the thioether can be employed as a handle for a cross-coupling reaction to append another molecular fragment. Finally, the ester group can be modified to introduce a final point of diversity or to attach the molecule to a solid support for further synthetic manipulations.
This stepwise approach, combined with the potential for multicomponent reactions, allows for the construction of molecules with a high degree of complexity and functionality, starting from a relatively simple and accessible building block. This highlights the strategic importance of this compound in the field of organic synthesis.
Advanced Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of "Methyl 4-(ethylthio)-3-formylbenzoate" in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms in the molecule. The analysis of a ¹H NMR spectrum for "this compound" would be expected to reveal signals corresponding to each unique proton group. The chemical shift (δ) of each signal indicates the degree of magnetic shielding around the proton, the integration value corresponds to the number of protons in the group, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Based on the structure of "this compound," the following proton signals would be anticipated:
Aldehyde Proton (-CHO): A singlet in the downfield region (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.
Aromatic Protons: Three distinct signals corresponding to the protons on the benzene (B151609) ring. Their specific shifts and coupling patterns would confirm the 1,2,4-trisubstitution pattern.
Methyl Ester Protons (-OCH₃): A sharp singlet, typically integrating to three protons, in the region of δ 3.8-4.0 ppm.
Ethyl Group Protons (-SCH₂CH₃): A quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl group, and a triplet for the methyl (-CH₃) protons coupled to the methylene group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |
| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet (m) | 3H |
| Methyl Ester (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H |
| Methylene (-SCH₂-) | 2.8 - 3.2 | Quartet (q) | 2H |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in "this compound" would produce a distinct signal in the spectrum. The chemical shift of each signal is characteristic of the carbon's hybridization (sp³, sp², sp) and its chemical environment (e.g., attachment to electronegative atoms).
For this compound, distinct signals would be expected for:
Two carbonyl carbons (one from the aldehyde and one from the ester).
Six unique aromatic carbons.
One methyl ester carbon.
Two carbons of the ethylthio group.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde Carbonyl (-C HO) | 185 - 195 |
| Ester Carbonyl (-C OOCH₃) | 165 - 175 |
| Aromatic Carbons (Ar-C) | 120 - 150 |
| Methyl Ester Carbon (-OC H₃) | 50 - 55 |
| Methylene Carbon (-SC H₂-) | 25 - 35 |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This technique identifies protons that are spin-coupled to each other, typically on adjacent carbons. For "this compound," a COSY spectrum would show a cross-peak between the methylene (-SCH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. It would also reveal the coupling network among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, HMBC would show a correlation from the methyl ester protons (-OCH₃) to the ester carbonyl carbon, and from the aldehyde proton to its attached aromatic carbon, confirming the placement of these functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can help to confirm the substitution pattern on the aromatic ring by showing spatial proximity between, for example, the aldehyde proton and a nearby aromatic proton.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is fundamental for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between formulas that have the same nominal mass. For "this compound," HRMS would be used to confirm its elemental composition as C₁₁H₁₂O₃S. The experimentally measured mass would be compared to the theoretically calculated exact mass. nih.gov
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₃S |
| Calculated Exact Mass | 224.05071541 Da nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a sample and identifying any volatile components or impurities.
In a GC-MS analysis of "this compound," the sample is first vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. A pure sample of the target compound would ideally produce a single, sharp peak in the resulting chromatogram at a specific retention time. The separated components then enter the mass spectrometer, which generates a mass spectrum for the compound eluting at that retention time. This mass spectrum serves as a molecular fingerprint, and its fragmentation pattern can be used to further confirm the compound's identity. The presence of additional peaks in the chromatogram would indicate impurities, which could then be identified by their respective mass spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-Volatile Component Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. For this compound, LC-MS serves as a crucial tool for assessing its purity and identifying any non-volatile impurities or related substances. The process involves introducing the sample into a high-performance liquid chromatography (HPLC) system, where it is passed through a column packed with a stationary phase. lcms.cz The separation is based on the differential partitioning of the analyte and impurities between the mobile phase and the stationary phase. lcms.cz
Reverse-phase HPLC is a common mode for analyzing moderately polar compounds like this compound. sielc.com In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with varying polarities. rsc.org
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for this type of molecule, as it is a soft ionization method that typically keeps the molecule intact, generating a protonated molecular ion [M+H]⁺. nih.gov This allows for the precise determination of the molecular weight, confirming the identity of the target compound. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram.
Below is a table outlining a typical set of LC-MS parameters that could be applied for the analysis of this compound.
| Parameter | Description |
| HPLC System | UHPLC or HPLC system |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size) rsc.org |
| Mobile Phase A | 0.1% Formic Acid in Water nih.govnih.gov |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol nih.govnih.gov |
| Flow Rate | 0.3 - 0.6 mL/min nih.gov |
| Column Temperature | 25 - 40 °C rsc.org |
| Injection Volume | 1 - 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Scan Range | m/z 50 - 600 nih.gov |
Fragmentation Pathway Analysis
Fragmentation pathway analysis, typically performed using tandem mass spectrometry (MS/MS), provides invaluable structural information about a molecule. In this technique, the precursor ion of this compound (m/z 225.058, corresponding to the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the compound's structure.
The fragmentation of this compound would likely proceed through the cleavage of its most labile bonds. The functional groups—ester, thioether, and aldehyde—provide predictable fragmentation sites. Key fragmentation pathways can be proposed based on the principles of mass spectrometry and the known behavior of similar chemical structures. mdpi.com
Proposed Key Fragmentation Pathways:
Loss of Methoxy (B1213986) Radical (•OCH₃): Cleavage of the ester C-O bond can result in the loss of a methoxy radical, leading to the formation of an acylium ion.
Loss of Methanol (CH₃OH): A rearrangement reaction could lead to the neutral loss of methanol.
Loss of Ethyl Group (C₂H₅): Cleavage of the sulfur-ethyl bond would result in a sulfur-centered radical cation.
Loss of Ethylene (B1197577) (C₂H₄) via McLafferty Rearrangement: If a gamma-hydrogen is available and sterically accessible, a McLafferty rearrangement could occur, leading to the elimination of ethylene from the ethylthio group. mdpi.com
Cleavage of the Formyl Group (CHO): The loss of the formyl group as a radical (•CHO) or carbon monoxide (CO) after rearrangement is a common fragmentation for aromatic aldehydes.
The following table details potential major fragment ions that could be observed in the MS/MS spectrum of protonated this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 225.058 | 194.037 | •OCH₃ (31.021) | 4-(ethylthio)-3-formylbenzoyl cation |
| 225.058 | 197.042 | C₂H₄ (28.016) | Methyl 3-formyl-4-mercaptobenzoate ion |
| 225.058 | 196.035 | •CHO (29.003) | Methyl 4-(ethylthio)benzoate radical cation |
| 225.058 | 165.021 | C₂H₅ + CO (57.034) | 4-mercaptobenzoic acid methyl ester ion |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The spectrum for this compound is expected to show strong absorption bands characteristic of its key functional groups. The carbonyl (C=O) stretching vibrations are particularly prominent. The aldehyde and ester carbonyl groups will appear as two distinct, sharp peaks in the range of 1680-1750 cm⁻¹. The exact position is influenced by the electronic effects of the aromatic ring. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region, while C-O stretching of the ester and C-S stretching of the thioether will appear in the fingerprint region (below 1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this compound, the aromatic ring vibrations and the C-S bond are expected to be strong Raman scatterers.
The table below summarizes the expected vibrational frequencies for the primary functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Aldehyde C-H | Stretch | ~2820 and ~2720 (doublet) | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Strong |
| Methyl/Ethyl C-H | Stretch | 2850 - 2980 | Moderate |
| Ester C=O | Stretch | 1715 - 1735 | Moderate |
| Aldehyde C=O | Stretch | 1680 - 1700 | Moderate |
| Aromatic C=C | Stretch | 1450 - 1600 (multiple bands) | Strong |
| Ester C-O | Stretch | 1100 - 1300 | Weak |
| Thioether C-S | Stretch | 600 - 800 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The conjugated system of the benzene ring, substituted with an electron-withdrawing formyl group, an electron-withdrawing ester group, and an electron-donating ethylthio group, constitutes the primary chromophore in this compound.
The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.
π → π transitions:* These are typically high-intensity absorptions arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. The substitution on the ring will cause a bathochromic (red) shift compared to unsubstituted benzene.
n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen or sulfur atoms) to an antibonding π* orbital. These are often observed as a shoulder on the main π → π* absorption band.
The expected absorption maxima (λmax) can be estimated based on data for similar substituted aromatic compounds.
| Electronic Transition | Orbitals Involved | Expected λmax Range (nm) | Characteristics |
| π → π | Aromatic system | 250 - 320 | High molar absorptivity (ε) |
| n → π | Carbonyl (C=O) groups | 300 - 350 | Low molar absorptivity (ε) |
| n → π* | Sulfur lone pair | ~240 - 280 | Moderate molar absorptivity (ε) |
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information with very high precision.
The analysis involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern produced by the scattering of X-rays from the electron clouds of the atoms. This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined.
The data obtained from an X-ray crystal structure analysis would include:
Bond Lengths: The precise distances between bonded atoms (e.g., C=O, C-O, C-S, C-C).
Bond Angles: The angles between adjacent bonds, revealing the local geometry (e.g., C-S-C angle of the thioether, O=C-O angle of the ester).
Torsion Angles: The dihedral angles that define the conformation of the molecule, such as the orientation of the ethylthio and methyl ester groups relative to the plane of the benzene ring.
Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions like C-H···O hydrogen bonds or π-π stacking.
Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal.
This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions in the solid state.
| Parameter | Information Provided |
| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles) |
| Space Group | Symmetry of the crystal lattice |
| Bond Lengths | e.g., C=O, C-S, C-Caromatic |
| Bond Angles | e.g., C-S-C, O=C-O, C-C-C |
| Torsion Angles | Orientation of substituents relative to the ring |
| Intermolecular Contacts | Details on crystal packing forces |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. nih.gov For Methyl 4-(ethylthio)-3-formylbenzoate, DFT calculations are employed to determine its most stable three-dimensional conformation through a process called geometrical optimization. researchgate.netscispace.com This process systematically adjusts the molecule's bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement on the potential energy surface.
Once the optimized geometry is obtained, further DFT analysis reveals key aspects of its electronic structure. This includes the calculation of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for evaluating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.
Table 1: Calculated Geometrical and Electronic Parameters for this compound (Hypothetical Data) This table presents hypothetical data typical of a DFT analysis for a molecule of this type.
| Parameter | Calculated Value | Description |
|---|---|---|
| Total Energy (Hartree) | -1055.78 | The total electronic energy of the optimized structure. |
| HOMO Energy (eV) | -6.85 | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy (eV) | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap (eV) | 4.70 | Energy difference between HOMO and LUMO, indicating chemical reactivity. |
| Dipole Moment (Debye) | 3.45 | A measure of the molecule's overall polarity. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can be used to interpret or verify experimental data. mdpi.comepstem.net
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. liverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be derived. These predicted values are invaluable for assigning signals in experimental NMR spectra, helping to confirm the molecular structure, especially in complex molecules where signal overlap may occur. wisc.edu
Vibrational Frequencies: The vibrational modes of this compound can be calculated computationally, corresponding to the peaks observed in Infrared (IR) and Raman spectroscopy. researchgate.net Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the carbonyl (C=O) groups in the formyl and ester functions, or the stretching of the carbon-sulfur (C-S) bond. Comparing the calculated vibrational spectrum with the experimental one helps in the detailed assignment of spectral bands. researchgate.net
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical Data) This table illustrates how predicted spectroscopic data would be compared with experimental results.
| Parameter | Group | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR Shift (ppm) | Formyl Proton (-CHO) | 10.25 | 10.30 |
| ¹³C NMR Shift (ppm) | Ester Carbonyl (C=O) | 165.8 | 166.2 |
| ¹³C NMR Shift (ppm) | Formyl Carbonyl (C=O) | 189.5 | 190.1 |
| IR Frequency (cm⁻¹) | Ester C=O Stretch | 1725 | 1728 |
| IR Frequency (cm⁻¹) | Formyl C=O Stretch | 1695 | 1698 |
Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing detailed insights into reaction mechanisms. researchgate.net For reactions involving this compound, theoretical calculations can map the potential energy surface, identifying the lowest energy path from reactants to products. mdpi.com This involves locating and characterizing the structures of all intermediates and, crucially, the transition states (TS) that connect them. wikipedia.org
A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. wikipedia.org According to Transition State Theory (TST), the height of this barrier, known as the activation energy, is the primary determinant of the reaction rate. researchgate.net By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of a proposed mechanism, such as the oxidation of the thioether group or nucleophilic addition to the formyl group.
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. nih.gov Conformational analysis is the study of the energies and populations of these different conformers. The ethylthio and methyl ester groups can rotate relative to the benzene (B151609) ring, leading to various conformers with distinct energies and properties.
By systematically rotating these bonds and calculating the energy at each step, a potential energy landscape can be constructed. researchgate.net This landscape reveals the stable conformations, which correspond to energy minima, and the energy barriers that separate them. nih.gov Understanding the preferred conformations and the ease of interconversion is essential, as the molecule's reactivity and interactions can be highly dependent on its three-dimensional shape.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, projected onto its electron density surface. chemrxiv.org It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting its intermolecular interaction patterns. researchgate.netresearchgate.net
The MEP map is color-coded to indicate different potential values. researchgate.net
Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the formyl and ester groups.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Such regions would likely be found near the acidic hydrogen atoms.
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map provides a clear, qualitative picture of where the molecule is most likely to interact with other reagents or biological targets. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular delocalization of electron density. rsc.org It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonding/anti-bonding orbitals.
Table 3: Key NBO Donor-Acceptor Interactions for this compound (Hypothetical Data) This table shows examples of stabilizing intramolecular interactions that NBO analysis could identify.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (S) | π(C_aryl - C_aryl) | 5.8 | Lone pair delocalization into the aromatic ring. |
| LP (O_ester) | σ(C_ester - O_methyl) | 2.1 | Hyperconjugation within the ester group. |
| π (C_aryl - C_aryl) | π*(C=O_formyl) | 18.5 | Conjugation between the ring and the formyl group. |
Quantitative Structure-Reactivity Relationship (QSAR) Investigations
Quantitative Structure-Reactivity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. europa.eu In the context of chemical reactivity (as opposed to biological activity), a QSAR investigation for this compound and its analogues would involve several steps:
Descriptor Calculation: A set of theoretical descriptors is calculated for a series of structurally related compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric, or topological.
Data Correlation: These calculated descriptors are then statistically correlated with an experimentally measured parameter of chemical reactivity, such as a reaction rate constant or an equilibrium constant.
Model Building: Using statistical methods like multiple linear regression, a predictive model is developed.
Such a model can be used to predict the reactivity of new, unsynthesized compounds within the same chemical class, guiding the design of molecules with desired reactivity profiles. For example, a QSAR model could predict how substituting the ethylthio group would affect the rate of a nucleophilic addition reaction at the formyl carbon.
Emerging Research Frontiers and Prospective Applications in Chemical Science
Development of Sustainable and Green Synthetic Methodologies
The synthesis of functionalized aromatic compounds like Methyl 4-(ethylthio)-3-formylbenzoate is an area where green chemistry principles can be applied to reduce environmental impact. Traditional synthetic routes for similar molecules often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Emerging research focuses on developing more sustainable and eco-friendly synthetic methodologies.
Key Research Directions:
Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and reduce the use of volatile organic solvents. nih.gov For the synthesis of substituted benzoxazoles and benzothiazoles, which share structural motifs with the target compound, microwave-assisted reactions have been shown to be efficient and environmentally friendly. bohrium.com
Ultrasound-Assisted Synthesis: Sonochemistry can provide the energy required for chemical reactions, often leading to shorter reaction times and milder conditions compared to conventional heating. nih.gov This method has been successfully employed in the synthesis of various heterocyclic compounds. nih.gov
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents, is a key aspect of green chemistry. Research into the synthesis of related benzothiazole (B30560) derivatives has demonstrated the feasibility of using water as a solvent. nih.gov
Catalytic Approaches: The development of novel catalysts that can promote the desired transformations with high selectivity and efficiency is crucial. This includes the use of solid-supported catalysts that can be easily recovered and reused.
| Synthesis Approach | Potential Advantages | Relevant Research Context |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced solvent use | Synthesis of substituted benzoxazoles and benzothiazoles nih.govbohrium.com |
| Ultrasound-Assisted Synthesis | Shorter reaction times, milder conditions | Synthesis of heterocyclic compounds and benzoxazoles nih.govnih.gov |
| Green Solvents | Reduced environmental impact, improved safety | Use of water in the synthesis of benzothiazole derivatives nih.gov |
| Catalytic Methods | High selectivity, catalyst recyclability, reduced waste | General trend in modern organic synthesis |
Exploration in Advanced Catalytic Systems
The functional groups present in this compound suggest its potential as a ligand or substrate in advanced catalytic systems. The sulfur atom of the ethylthio group can coordinate to metal centers, and the aldehyde and ester functionalities can participate in various catalytic transformations.
Potential Roles in Catalysis:
Ligand in Homogeneous Catalysis: The sulfur atom could act as a soft donor for transition metals, making the molecule a candidate for ligand development in cross-coupling reactions or other catalytic processes.
Substrate for Catalytic Functionalization: The aldehyde group is a versatile handle for a wide range of catalytic reactions, including C-H activation, hydroformylation, and asymmetric synthesis. researchgate.net
Precursor for Heterogeneous Catalysts: The molecule could be incorporated into larger structures, such as metal-organic frameworks (MOFs), where its functional groups could serve as active sites or points of attachment for catalytic species.
Utilization in Polymer Chemistry or Materials Science (as monomers or precursors)
The structure of this compound lends itself to potential applications in polymer chemistry, either as a monomer or as a precursor for the synthesis of functional polymers.
Prospective Applications:
Monomer for Step-Growth Polymerization: The presence of the ester and aldehyde groups could allow for its participation in polycondensation reactions to form polyesters or other functional polymers. Thioether linkages are known to be incorporated into polymer backbones.
Functionalization of Polymers: The aldehyde group can be used to graft the molecule onto existing polymer chains through reactions like Schiff base formation, providing a means to introduce the ethylthio and benzoate (B1203000) functionalities.
Stimuli-Responsive Materials: The thioether group is susceptible to oxidation, which can alter the properties of the molecule. Polymers incorporating this moiety could exhibit redox-responsive behavior, which is of interest for applications in drug delivery and sensors. The polymerization of monomers containing thioether groups, such as 2-(methylthio)ethyl methacrylate, has been explored for creating stimuli-responsive materials. researchgate.net
| Polymer Chemistry Application | Key Functional Group(s) | Potential Outcome |
| Step-Growth Monomer | Ester, Aldehyde | Formation of functional polyesters |
| Polymer Functionalization | Aldehyde | Introduction of specific functionalities onto polymer backbones |
| Stimuli-Responsive Polymers | Ethylthio group | Development of redox-responsive materials researchgate.net |
Integration into Supramolecular Chemistry Architectures
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups of this compound could direct its self-assembly into ordered supramolecular architectures.
Potential for Self-Assembly:
Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the carbonyl oxygen of the aldehyde and ester can act as hydrogen bond acceptors.
π-π Stacking: The aromatic ring can participate in π-π stacking interactions, which are a common driving force for the self-assembly of aromatic molecules. researchgate.net
Thiol-Aromatic Interactions: The sulfur atom of the ethylthio group can engage in S–H/π interactions with aromatic rings of neighboring molecules, contributing to the stability of self-assembled structures. nih.gov
Design and Synthesis of New Functional Organic Frameworks
Functional organic frameworks, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), are porous crystalline materials with a wide range of applications. Benzaldehyde (B42025) derivatives are common building blocks for the synthesis of these materials.
Potential as a Building Block:
Linker in MOF Synthesis: The benzoate moiety could coordinate to metal ions to form the nodes of a MOF, while the aldehyde and ethylthio groups would be appended to the organic linkers, imparting specific functionality to the pores of the material. Benzaldehyde derivatives have been used to functionalize MOFs. researchgate.net
Monomer for COF Synthesis: The aldehyde group can undergo condensation reactions with amines to form imine-linked COFs. The ethylthio group would then be available for post-synthetic modification or to influence the properties of the framework.
Investigation of Photochemical and Electrochemical Properties of Analogues
The combination of an aromatic ring, a thioether, and a benzaldehyde moiety suggests that analogues of this compound could possess interesting photochemical and electrochemical properties.
Areas for Investigation:
Photochemistry: Aromatic thioethers can undergo photochemical reactions, and the presence of the formyl and ester groups could influence these processes. The photochemistry of aromatic S-thioformates has been explored for initiating polymerization reactions. mdpi.com Thioesters can also be synthesized via photochemical methods. researchgate.net
Electrochemistry: The benzaldehyde group is electrochemically active and can be either oxidized or reduced. xmu.edu.cnista.ac.at The ethylthio group can also be electrochemically oxidized. The interplay of these functionalities could lead to interesting electrochemical behavior. The electrochemical functionalization of aldehydes is an active area of research. unipd.itnih.gov
Automation and Flow Chemistry Applications in its Synthesis and Derivatization
Automation and flow chemistry are transforming the field of chemical synthesis, enabling more efficient, reproducible, and safer processes. synplechem.comrsc.org The synthesis and subsequent derivatization of specialty chemicals like this compound are well-suited for these technologies.
Advantages of Modern Synthetic Technologies:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. researchgate.netbeilstein-journals.orguliege.beacs.org They are particularly advantageous for reactions that are exothermic or involve hazardous intermediates.
Automated Synthesis: Automated platforms can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new molecules and reaction conditions. wikipedia.orgucla.edu This would be beneficial for exploring the derivatization of the aldehyde and ester groups of the target compound.
| Technology | Application in Synthesis/Derivatization | Key Benefits |
| Flow Chemistry | Synthesis of the core structure and subsequent modifications | Precise control, improved safety, scalability researchgate.netbeilstein-journals.org |
| Automated Synthesis | High-throughput screening of reaction conditions and derivatization | Increased efficiency, reproducibility, rapid optimization synplechem.comwikipedia.org |
Q & A
Q. How can the synthesis of Methyl 4-(ethylthio)-3-formylbenzoate be optimized for high yield and purity?
Methodological Answer: Optimization involves selecting appropriate catalysts and reaction conditions. For analogous esters (e.g., methyl 4-formylbenzoate), refluxing with SOCl₂ and methanol under catalytic DMF achieves >85% yield . For introducing the ethylthio group, consider thiol-alkylation using ethyl mercaptan with a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO). Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group.
Q. What spectroscopic techniques are most effective for characterizing the ethylthio and formyl groups in this compound?
Methodological Answer:
- ¹H/¹³C NMR : The formyl proton appears as a singlet at δ ~10.0 ppm, while the ethylthio group’s –SCH₂– protons resonate as a quartet (δ ~2.5–3.0 ppm) .
- IR Spectroscopy : Confirm the formyl group via a strong C=O stretch at ~1700–1724 cm⁻¹ and the ester carbonyl at ~1680–1700 cm⁻¹. The ethylthio group’s C–S stretch appears weakly at ~600–700 cm⁻¹ .
- HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns to confirm the structure.
Advanced Research Questions
Q. How does the ethylthio substituent influence the reactivity of the formyl group in nucleophilic addition reactions?
Methodological Answer: The electron-donating ethylthio group (–S–) increases electron density at the formyl carbon via resonance, potentially reducing electrophilicity. Compare reaction rates with analogs lacking the ethylthio group (e.g., methyl 3-formylbenzoate) using kinetic studies. For example, monitor hydrazone formation with phenylhydrazine via UV-Vis or NMR to quantify rate differences. Theoretical calculations (DFT) can further elucidate electronic effects .
Q. What strategies can resolve discrepancies in biological activity data for derivatives of this compound?
Methodological Answer:
- Dose-Response Analysis : Ensure consistent molar concentrations across assays, as thioethers may exhibit concentration-dependent toxicity .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfoxide/sulfone derivatives) that might alter activity .
- Structural Modifications : Synthesize analogs (e.g., replacing ethylthio with methylthio or sulfonyl groups) to isolate the substituent’s role in activity .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer: The ethylthio group’s flexibility and potential for S-oxidation complicate crystallization. Strategies include:
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
- Derivatization : Co-crystallize with heavy atoms (e.g., Ag⁺) to stabilize the lattice via S–Ag interactions .
- Low-Temperature Crystallography : Conduct at –100°C to minimize thermal motion and improve diffraction quality.
Data Contradiction and Mechanistic Analysis
Q. How should researchers interpret conflicting results in the antimicrobial activity of this compound derivatives?
Methodological Answer:
- Strain-Specificity : Test against a standardized panel (e.g., ATCC strains) with controlled inoculum sizes .
- Redox Interference : The ethylthio group may reduce ROS generation in bacterial assays, leading to false negatives. Include a redox-sensitive dye (e.g., resazurin) to validate results .
- Synergistic Effects : Screen combinations with known antibiotics to identify potentiation mechanisms.
Q. What experimental controls are critical when studying the compound’s role in polymer synthesis?
Methodological Answer:
- Monomer Purity : Validate via HPLC (>98% purity) to prevent cross-linking defects.
- Thermal Stability : Perform TGA/DSC to ensure the ethylthio group does not decompose during polymerization (e.g., free-radical initiation at 60–80°C) .
- Solvent Compatibility : Pre-screen solvents (e.g., DMF vs. THF) for side reactions with the formyl group.
Advanced Structural and Functional Studies
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or oxidoreductases). Focus on the formyl group’s hydrogen-bonding potential and the ethylthio group’s hydrophobic interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
Q. What are the implications of the ethylthio group’s oxidation potential in medicinal chemistry applications?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes to track sulfoxide/sulfone formation via LC-MS. Compare half-lives with non-thioether analogs .
- Prodrug Design : Engineer the ethylthio group as a redox-sensitive trigger for targeted drug release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
